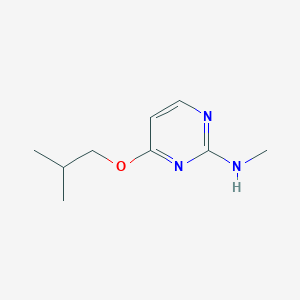

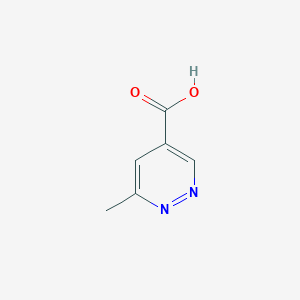

![molecular formula C8H8O2S2 B1465962 3,6-二甲氧基噻吩并[3,2-b]噻吩 CAS No. 850233-79-3](/img/structure/B1465962.png)

3,6-二甲氧基噻吩并[3,2-b]噻吩

描述

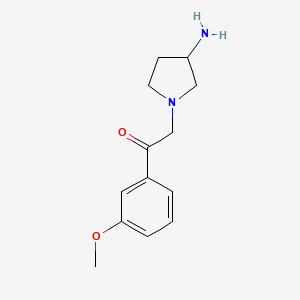

“3,6-Dimethoxythieno[3,2-b]thiophene” is a chemical compound with the molecular formula C8H8O2S2 and a molecular weight of 200.28 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of “3,6-Dimethoxythieno[3,2-b]thiophene” has been reported in several studies. For instance, symmetrical derivatives have been obtained from 3,6-dibromothieno[3,2-b]thiophene or by trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene .Molecular Structure Analysis

The InChI code for “3,6-Dimethoxythieno[3,2-b]thiophene” is 1S/C8H8O2S2/c1-9-5-3-11-8-6 (10-2)4-12-7 (5)8/h3-4H,1-2H3 .Chemical Reactions Analysis

The electropolymerization of “3,6-Dimethoxythieno[3,2-b]thiophene” leads to a conjugated polymer with redox potential, band gap, optical transparency in the doped state, and stability similar to those of PEDOT .Physical And Chemical Properties Analysis

“3,6-Dimethoxythieno[3,2-b]thiophene” is a solid substance . The exact physical and chemical properties such as boiling point and density are predicted to be 313.3±37.0 °C and 1.330±0.06 g/cm3 respectively .科学研究应用

Medicinal Chemistry

Thiophene-based analogs, including “3,6-Dimethoxythieno[3,2-b]thiophene”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The unique properties of “3,6-Dimethoxythieno[3,2-b]thiophene” could potentially enhance the effectiveness of these inhibitors.

Organic Semiconductors

Thiophene-mediated molecules, including “3,6-Dimethoxythieno[3,2-b]thiophene”, have a prominent role in the advancement of organic semiconductors . They are used in the development of materials with high polarizability .

Organic Field-Effect Transistors (OFETs)

“3,6-Dimethoxythieno[3,2-b]thiophene” and its derivatives can be used in the fabrication of organic field-effect transistors (OFETs) . These materials are crucial for the development of flexible and lightweight electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds, such as “3,6-Dimethoxythieno[3,2-b]thiophene”, are used in the fabrication of organic light-emitting diodes (OLEDs) . These materials contribute to the efficiency and longevity of OLEDs.

Organic Photovoltaics (OPV)

“3,6-Dimethoxythieno[3,2-b]thiophene” and its derivatives have found application in organic photovoltaics (OPV) . These materials are crucial for the development of efficient and cost-effective solar cells.

Electropolymerisation

Compounds like “3,6-Dimethoxythieno[3,2-b]thiophene” have been used as precursors for electropolymerisation . The resulting polymers have unique electronic properties that can be exploited in various applications.

Organic Electronic Devices

Due to their limited solubility in common organic solvents, compounds like “3,6-Dimethoxythieno[3,2-b]thiophene” are promising candidates for organic electronic devices prepared by vapor evaporation .

安全和危害

未来方向

The future directions of “3,6-Dimethoxythieno[3,2-b]thiophene” could involve its use in the development of new π-conjugated D–A copolymers, which have been shown to exhibit a low bandgap of 1.27 eV and a broad absorption . It could also serve as a possible alternative to poly(3,4-ethylenedioxythiophene) (PEDOT) .

作用机制

Target of Action

The primary target of 3,6-Dimethoxythieno[3,2-b]thiophene is the electrochromic and capacitive energy storage systems . It is used in the fabrication of conjugated polymer electrodes, which are integral components of these systems .

Mode of Action

3,6-Dimethoxythieno[3,2-b]thiophene interacts with its targets through a process called one-step electrochemical copolymerization . This process results in the formation of copolymer bifunctional electrodes, which exhibit favorable electrochromic and capacitive energy storage properties .

Biochemical Pathways

The biochemical pathways affected by 3,6-Dimethoxythieno[3,2-b]thiophene involve the synthesis of new π-conjugated D–A copolymers . These copolymers contain a diketopyrrolopyrrole unit and a 3,6-dimethoxythieno[3,2-b]thiophene moiety . The resulting polymers have a low bandgap of 1.27 eV and exhibit a broad absorption .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is also known to have a high solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 3,6-Dimethoxythieno[3,2-b]thiophene results in the creation of high-performance electrochromic supercapacitors . The electrodes derived from this compound achieve high specific capacitance (190 F/g at 5 mV/s), recognizable and tunable color conversion .

Action Environment

The action of 3,6-Dimethoxythieno[3,2-b]thiophene can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the electrochemical properties of the copolymers could be adjusted by depositing different molar ratios of 3,6-dimethoxythieno[3,2-b]thiophene .

属性

IUPAC Name |

3,6-dimethoxythieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S2/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHZSUIGKCSMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC2=C1SC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718839 | |

| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethoxythieno[3,2-b]thiophene | |

CAS RN |

850233-79-3 | |

| Record name | 3,6-Dimethoxythieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

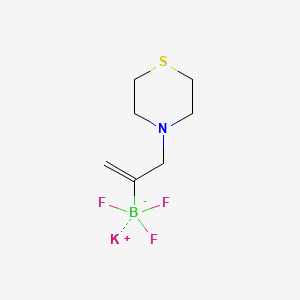

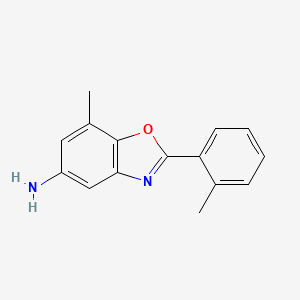

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)

![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)